molecular formula C12H13N3O2S B2831787 6-amino-1-(4-methoxyphenyl)-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one CAS No. 613664-35-0

6-amino-1-(4-methoxyphenyl)-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one

Cat. No.: B2831787
CAS No.: 613664-35-0
M. Wt: 263.32
InChI Key: YWBCVLPTTRFAKN-UHFFFAOYSA-N
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Description

6-amino-1-(4-methoxyphenyl)-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of an amino group at the 6th position, a methoxyphenyl group at the 1st position, and a methylsulfanyl group at the 2nd position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-(4-methoxyphenyl)-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one typically involves multi-step reactions. One common method involves the condensation of 4-methoxybenzaldehyde with thiourea to form the intermediate 4-methoxyphenylthiourea. This intermediate is then cyclized with ethyl acetoacetate in the presence of a base to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-amino-1-(4-methoxyphenyl)-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Various nucleophiles like halides, amines, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-amino-1-(4-methoxyphenyl)-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity by binding to their active sites. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    6-Amino-1-(4-hydroxyphenyl)-2-methylsulfanylpyrimidin-4-one: Similar structure but with a hydroxy group instead of a methoxy group.

    6-Amino-1-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile: Contains a pyridine ring instead of a pyrimidine ring.

Uniqueness

6-amino-1-(4-methoxyphenyl)-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy group enhances its lipophilicity, potentially improving its bioavailability in medicinal applications .

Properties

IUPAC Name

6-amino-1-(4-methoxyphenyl)-2-methylsulfanylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-17-9-5-3-8(4-6-9)15-10(13)7-11(16)14-12(15)18-2/h3-7H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBCVLPTTRFAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=CC(=O)N=C2SC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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